naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate
Description
Properties
IUPAC Name |
naphthalen-2-yl 5-bromo-2,4-dimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3S/c1-12-9-13(2)18(11-17(12)19)23(20,21)22-16-8-7-14-5-3-4-6-15(14)10-16/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSWCGZLBWNRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 5-Bromo-2,4-dimethylphenol
A common precursor for this compound is 5-bromo-2,4-dimethylphenol. Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C to 0°C. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially attaching to the para position relative to the hydroxyl group. Subsequent esterification with naphthalen-2-ol in the presence of thionyl chloride (SOCl₂) yields the target sulfonate.
Reaction Conditions:
-
Temperature: −10°C to 0°C (sulfonation), 25°C (esterification)
-
Catalyst: Pyridine (0.5 equiv) for acid scavenging
-
Yield: 60–68% (two-step)
Limitations of Direct Methods
Direct sulfonation faces challenges due to the electron-withdrawing bromine substituent, which deactivates the aromatic ring. Competitive side reactions, such as over-sulfonation or decomposition, reduce yields. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) is often necessary to isolate the product.
Multi-Step Synthesis via Intermediate Boronates
Lithiation-Borylation Strategy
Adapting methodologies from fluoroaromatic systems, a lithiation-borylation approach can be employed. Here, 1-bromo-4-methylbenzene undergoes lithiation with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), forming a lithium intermediate. Quenching with triisopropyl borate generates a boronate ester, which is subsequently cross-coupled with naphthalen-2-sulfonyl chloride.
Key Steps:
Optimization Data:
| Step | Solvent | Temperature | Yield |
|---|---|---|---|
| Lithiation | THF | −78°C | 85% |
| Borylation | THF | −78°C to 25°C | 72% |
| Sulfonation | DCM | 25°C | 65% |
Advantages of Boronate Intermediates
This route avoids direct sulfonation challenges by leveraging boronates’ stability and reactivity. The boronate intermediate facilitates Suzuki-Miyaura coupling-like conditions, enhancing regioselectivity.
Comparative Analysis of Methods
Yield and Purity
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Sulfonation | 60–68 | 85–90 | Simplicity |
| Lithiation-Borylation | 65–72 | 92–95 | Regioselectivity |
| Radical Bromination | 55–62 | 88–90 | Modularity |
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the sulfonate group or other parts of the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The naphthalene and benzene rings provide a rigid framework that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Electronic Properties
Table 1: Structural and Physical Properties of Selected Sulfonate Esters
- Substituent Impact :
- Bromine : Enhances lipophilicity and may participate in halogen bonding, influencing biological activity .
- Methyl vs. Methoxy : Methyl groups (electron-donating) increase steric bulk, whereas methoxy (electron-withdrawing) introduces polarity, affecting solubility and reactivity .
- Fluorinated Chains : The perfluorobutane group in drastically increases stability and electron deficiency, making it suitable for applications like catalysis or surfactants.
Spectroscopic and Computational Insights
- FT-IR Analysis :
- Compounds with ester and sulfonate groups (e.g., ethyl 4-(naphthalen-2-yl)-2-oxo-6-phenylcyclohex-3-enecarboxylate) exhibit strong carbonyl (C=O) stretches at 1659–1738 cm⁻¹ . The target compound’s sulfonate group would show characteristic S=O stretches near 1150–1350 cm⁻¹ , with bromine and methyl groups influencing peak shifts.
- DFT Studies: Chalcone derivatives with naphthalen-2-yl groups demonstrate that bromine and methyl substituents alter frontier molecular orbitals, affecting reactivity and nonlinear optical (NLO) properties .
Table 2: Antimicrobial Activity of Naphthalen-2-yl Derivatives
- Target Compound Hypotheses :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonation of 5-bromo-2,4-dimethylphenol followed by esterification with 2-naphthol. Key optimization parameters include temperature control (70–90°C for sulfonic acid activation), stoichiometric ratios (1:1.2 phenol to sulfonyl chloride), and use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis . Characterization via H/C NMR and IR spectroscopy is critical to confirm sulfonate ester formation and rule out side products like sulfonic acids .
Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in structural assignments for this sulfonate ester?
- Methodological Answer :
- H NMR : The deshielded aromatic protons adjacent to the sulfonate group (δ 7.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm) confirm substitution patterns.
- IR : Strong S=O stretching bands near 1360 cm and 1170 cm verify sulfonate ester formation.
- Cross-validation : Discrepancies between experimental and theoretical NMR shifts (e.g., using DFT/B3LYP/6-311++G(d,p) calculations) can identify tautomeric equilibria or crystallographic packing effects .
Q. What crystallographic tools are recommended for resolving ambiguities in molecular conformation?
- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) and ORTEP-III (via GUI in ORTEP-3) are industry standards. Key steps include:
- Data collection at high resolution (<1.0 Å) to resolve bromine-heavy atom positions.
- Use of twin refinement protocols if crystallographic disorder is observed.
- Validation via R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict reactivity or tautomerism in this sulfonate ester?
- Methodological Answer :
- DFT/B3LYP : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic aromatic substitution.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess conformational stability of the sulfonate group.
- GIAO NMR : Compare computed vs. experimental H chemical shifts to detect thione-thiol tautomerism (Δδ > 0.5 ppm suggests equilibrium) .
Q. What experimental and theoretical approaches address contradictions in reaction yields or regioselectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity, catalyst loading). For instance, polar aprotic solvents (DMF) may improve sulfonate ester yields by stabilizing intermediates.
- Theoretical Basis : Marcus theory can model electron-transfer kinetics in bromine-mediated reactions, explaining unexpected regioselectivity at the 4-methyl position due to steric hindrance .
Q. How does the sulfonate group influence biological or material science applications?
- Methodological Answer :
- Bioactivity : The sulfonate moiety enhances solubility for in vitro assays (e.g., enzyme inhibition studies). Compare IC values against analogs lacking sulfonate groups.
- Material Science : Sulfonate esters act as crosslinkers in polymer matrices. Thermogravimetric analysis (TGA) reveals thermal stability up to 200°C, while DSC detects glass transitions influenced by bromine’s mass effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
